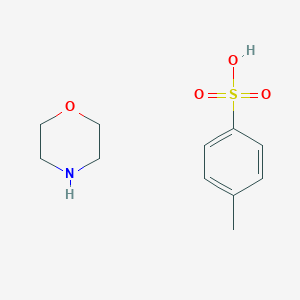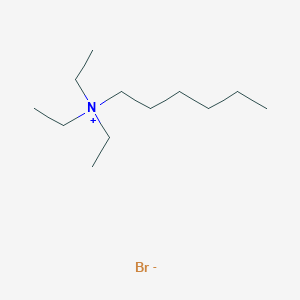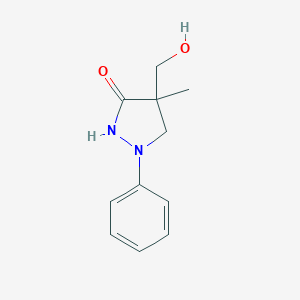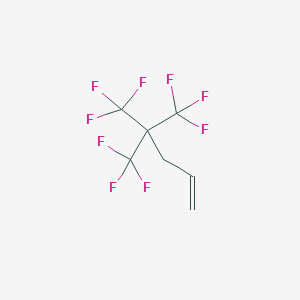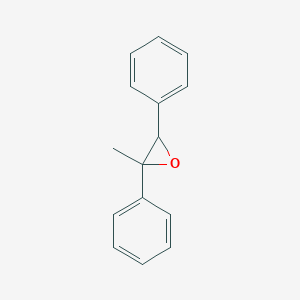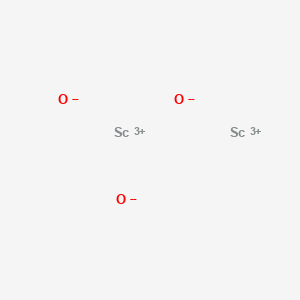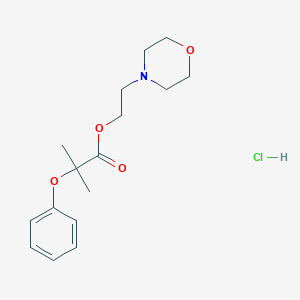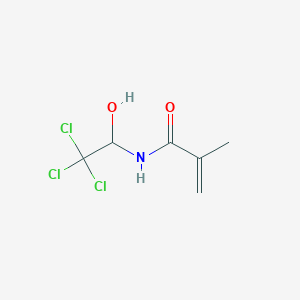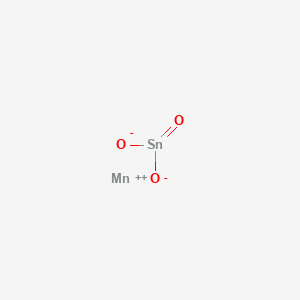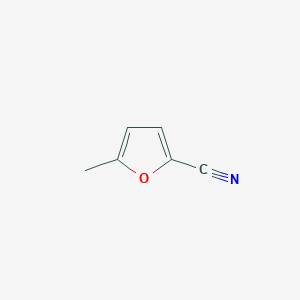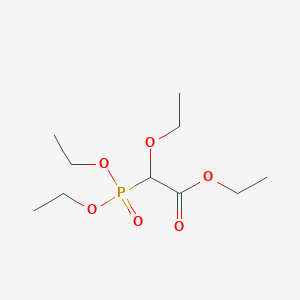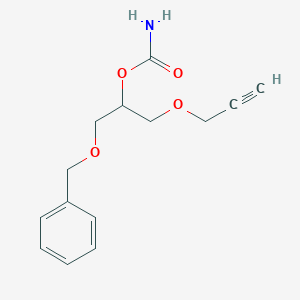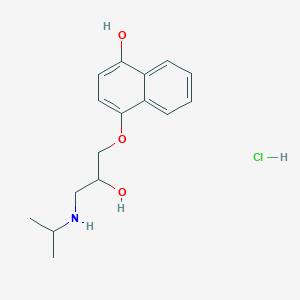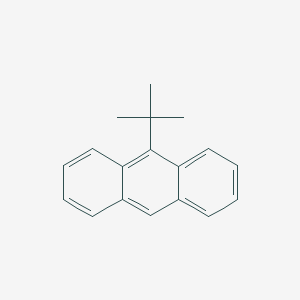
9-t-Butylanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-t-Butylanthracene is a polycyclic aromatic hydrocarbon that has been extensively studied for its unique properties and potential applications in various fields. It is a derivative of anthracene, which is a widely used organic compound in the chemical industry. The t-butyl group on the 9th position of the anthracene molecule makes it more stable and resistant to oxidation, which makes it an ideal candidate for various applications.
Mecanismo De Acción
The mechanism of action of 9-t-Butylanthracene in organic electronics and photovoltaics is based on its unique electronic properties, which make it an ideal candidate for charge transport and energy conversion. The t-butyl group on the 9th position of the anthracene molecule increases its stability and reduces its reactivity, which makes it more suitable for use in electronic devices.
Efectos Bioquímicos Y Fisiológicos
9-t-Butylanthracene has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have potential antioxidant and anti-inflammatory properties, which could make it useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 9-t-Butylanthracene in lab experiments include its high purity, stability, and resistance to oxidation. These properties make it an ideal candidate for various applications in organic electronics and photovoltaics. The limitations of using 9-t-Butylanthracene include its high cost and limited availability, which may restrict its use in large-scale applications.
Direcciones Futuras
There are several future directions for the study and application of 9-t-Butylanthracene, including:
1. Development of new synthetic methods for the production of 9-t-Butylanthracene with higher yields and lower costs.
2. Investigation of the biochemical and physiological effects of 9-t-Butylanthracene to determine its potential therapeutic applications.
3. Optimization of the electronic properties of 9-t-Butylanthracene for use in organic electronics and photovoltaics.
4. Development of new applications for 9-t-Butylanthracene in other fields, such as catalysis and materials science.
5. Investigation of the environmental impact of 9-t-Butylanthracene and its derivatives to ensure their safe use and disposal.
Conclusion:
9-t-Butylanthracene is a unique and versatile compound that has potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. Its unique electronic properties, stability, and resistance to oxidation make it an ideal candidate for various applications. Further research is needed to fully understand its potential applications and limitations, as well as its impact on the environment and human health.
Métodos De Síntesis
The synthesis of 9-t-Butylanthracene can be achieved through several methods, including the Friedel-Crafts alkylation of anthracene with t-butyl chloride, the Suzuki coupling reaction of 9-bromoanthracene with t-butylboronic acid, and the Sonogashira coupling reaction of 9-iodoanthracene with t-butylacetylene. These methods have been optimized to produce high yields of 9-t-Butylanthracene with excellent purity.
Aplicaciones Científicas De Investigación
9-t-Butylanthracene has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. It has been used as a building block for the synthesis of various organic semiconductors, including polymer-based materials, small molecules, and dendrimers. These materials have been used in the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).
Propiedades
Número CAS |
13719-97-6 |
|---|---|
Nombre del producto |
9-t-Butylanthracene |
Fórmula molecular |
C18H18 |
Peso molecular |
234.3 g/mol |
Nombre IUPAC |
9-tert-butylanthracene |
InChI |
InChI=1S/C18H18/c1-18(2,3)17-15-10-6-4-8-13(15)12-14-9-5-7-11-16(14)17/h4-12H,1-3H3 |
Clave InChI |
GWJJSVKKSBCHJD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
SMILES canónico |
CC(C)(C)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Otros números CAS |
13719-97-6 |
Sinónimos |
9-T-BUTYLANTHRACENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




